molecular formula C28H27N3O4 B2788355 2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide CAS No. 904266-65-5

2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2788355
CAS No.: 904266-65-5
M. Wt: 469.541
InChI Key: YIFRYNHUMFCYOF-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-34-20-12-13-21(23(16-20)35-2)30-28(33)24-22-9-5-6-14-31(22)26(25(24)29)27(32)19-11-10-17-7-3-4-8-18(17)15-19/h5-6,9-16H,3-4,7-8,29H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFRYNHUMFCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of approximately 378.46 g/mol. The structure features an indolizine core substituted with a dimethoxyphenyl group and a tetrahydronaphthalene carbonyl moiety.

The biological activity of this compound is hypothesized to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using assays such as MTT for cytotoxicity.

Cell Line GI50 (µM) Notes
MCF-7 (Breast Cancer)19.3Hormone receptor-positive
MDA-MB-468 (TNBC)5.2EGFR overexpressing; superior to gefitinib

In a comparative study, compounds similar to this indolizine derivative exhibited enhanced selectivity against MDA-MB-468 cells compared to MCF-7 cells, indicating potential for targeted cancer therapy .

Antioxidant Activity

Another area of interest is the antioxidant properties of this compound. Research has shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition Studies

The compound has also been tested for its ability to inhibit key enzymes:

  • Alpha-glucosidase Inhibition : It demonstrated significant inhibitory activity with an IC50 value lower than that of acarbose, a known alpha-glucosidase inhibitor .
Compound IC50 (mg/L) Type
2-amino-N-(...)999.31Competitive Inhibitor
Acarbose2004.58Mixed-Inhibitor

These findings suggest that the compound could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.

Case Studies and Research Findings

A recent publication explored the synthesis and biological evaluation of related indolizine derivatives. Compounds were assessed for their cytotoxicity against breast cancer cell lines and showed promising results in inhibiting cell growth . Notably, compounds with specific substituents on the indolizine scaffold exhibited enhanced potency and selectivity.

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